PDI-C8C12-Br
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Overview
Description
PDI-C8C12-Br, also known as N,N’-bis(2-octyldodecyl)-1-bromoperylene-3,4,9,10-tetracarboxylic diimide, is a brominated derivative of perylene diimide. This compound is characterized by its unique structure, which includes a perylene core substituted with bromine and long alkyl chains. Perylene diimides are well-known for their excellent photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PDI-C8C12-Br typically involves the bromination of perylene diimide derivatives. The process begins with the preparation of N,N’-bis(2-octyldodecyl)perylene-3,4,9,10-tetracarboxylic diimide, which is then subjected to bromination using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: PDI-C8C12-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Oxidation Reactions: this compound can undergo oxidation to form perylene diimide derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted perylene diimide derivatives.
Reduction Reactions: Reduced forms of this compound with different electronic properties.
Oxidation Reactions: Oxidized derivatives of perylene diimide.
Scientific Research Applications
PDI-C8C12-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique electronic and photophysical properties.
Biology: Employed in bioimaging and biosensing due to its fluorescence properties.
Medicine: Investigated for use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the development of organic solar cells and light-emitting diodes due to its excellent charge transport properties.
Mechanism of Action
The mechanism of action of PDI-C8C12-Br involves its interaction with light and other molecules. The compound absorbs light and undergoes photoexcitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, including electron transfer and energy transfer processes. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
PDI-C8C12-Br is compared with other perylene diimide derivatives, such as:
N,N’-bis(2-octyldodecyl)perylene-3,4,9,10-tetracarboxylic diimide: Lacks the bromine substitution, resulting in different electronic properties.
N,N’-bis(2-octyldodecyl)-1-chloroperylene-3,4,9,10-tetracarboxylic diimide: Contains chlorine instead of bromine, leading to variations in reactivity and photophysical properties.
N,N’-bis(2-octyldodecyl)-1-fluoroperylene-3,4,9,10-tetracarboxylic diimide: Fluorine substitution affects the compound’s electronic characteristics and stability.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and photophysical properties, making it suitable for specific applications in materials science and photochemistry.
Properties
IUPAC Name |
11-bromo-7,18-bis(2-octyldodecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H89BrN2O4/c1-5-9-13-17-21-23-27-31-35-46(33-29-25-19-15-11-7-3)44-66-61(68)51-40-37-48-49-38-41-53-58-54(43-55(65)59(60(49)58)50-39-42-52(62(66)69)57(51)56(48)50)64(71)67(63(53)70)45-47(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-43,46-47H,5-36,44-45H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSBVMXYLPDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)CC(CCCCCCCC)CCCCCCCCCC)Br)C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H89BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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